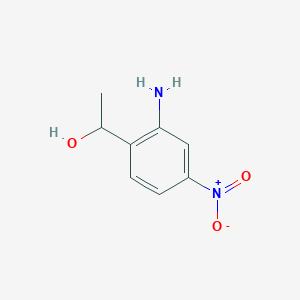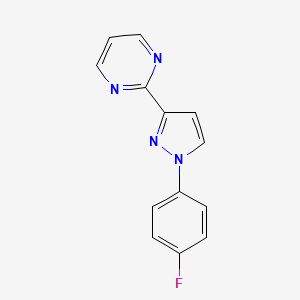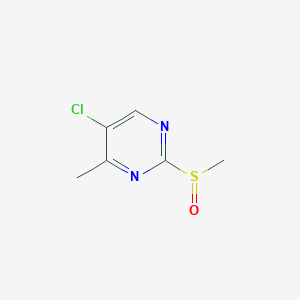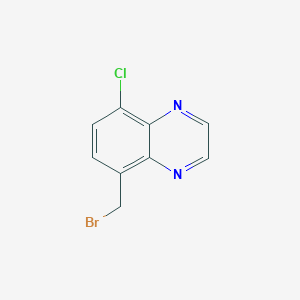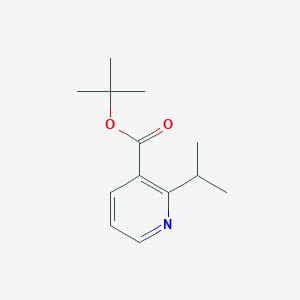
tert-Butyl 2-isopropylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-isopropylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
化学反応の分析
Types of Reactions: tert-Butyl 2-isopropylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 2-isopropylnicotinate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes. Its nicotinic acid moiety is of particular interest due to its role in various biochemical pathways .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis .
作用機序
The mechanism of action of tert-Butyl 2-isopropylnicotinate involves its interaction with specific molecular targets. The nicotinic acid moiety can bind to nicotinic receptors, influencing cellular signaling pathways. Additionally, the tert-butyl and isopropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
類似化合物との比較
- tert-Butyl nicotinate
- Isopropyl nicotinate
- Methyl nicotinate
- Ethyl nicotinate
Comparison: tert-Butyl 2-isopropylnicotinate is unique due to the presence of both tert-butyl and isopropyl groups. This dual substitution can enhance its stability and reactivity compared to other nicotinates. For example, tert-Butyl nicotinate and isopropyl nicotinate lack the combined steric and electronic effects provided by the dual substitution, which can influence their chemical behavior and applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
tert-butyl 2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-10(7-6-8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |
InChIキー |
VFNGGZLXKJOKMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC=N1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
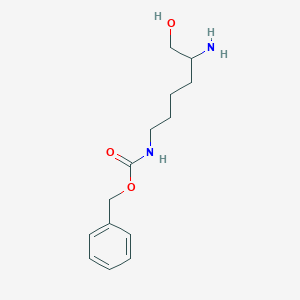
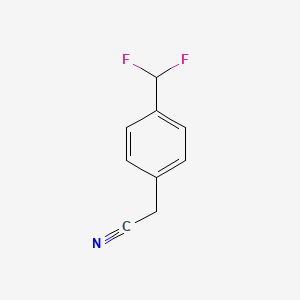
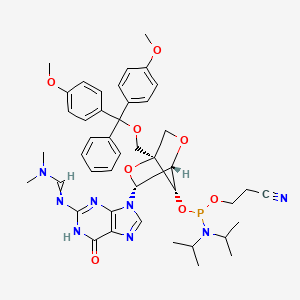
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
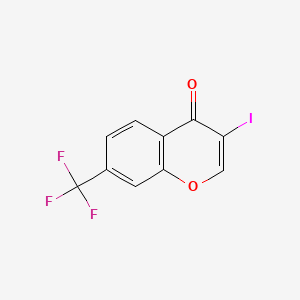

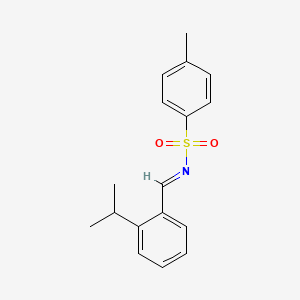
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
